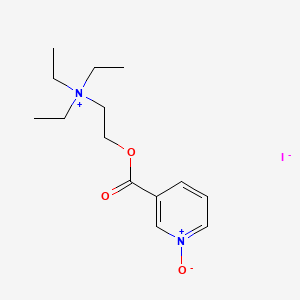
2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide is a complex organic compound that features a pyridine ring, a carbonyl group, and an ammonium iodide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide typically involves the reaction of 3-pyridinecarboxylic acid with triethylamine and subsequent iodination. The process may include the following steps:
Formation of the Pyridine Derivative: 3-pyridinecarboxylic acid is reacted with an appropriate alcohol under acidic conditions to form the ester.
Ammonium Salt Formation: The ester is then reacted with triethylamine to form the ammonium salt.
Iodination: The ammonium salt is treated with iodine to form the iodide.
Oxidation: The final step involves the oxidation of the nitrogen atom to form the N-oxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding amine.
Substitution: The iodide can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be employed under appropriate conditions.
Major Products Formed
Oxidation: Further oxidized products, potentially leading to ring-opening or other structural modifications.
Reduction: The corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with DNA/RNA: Affecting gene expression and protein synthesis.
Modulating Cellular Pathways: Influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Pyridinylcarbonyl)oxy)-N,N,N-trimethylethanaminium iodide N-oxide
- 2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium bromide N-oxide
Uniqueness
2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide is unique due to its specific structural features, such as the presence of the iodide and N-oxide functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
51505-45-4 |
|---|---|
Molecular Formula |
C14H23IN2O3 |
Molecular Weight |
394.25 g/mol |
IUPAC Name |
triethyl-[2-(1-oxidopyridin-1-ium-3-carbonyl)oxyethyl]azanium;iodide |
InChI |
InChI=1S/C14H23N2O3.HI/c1-4-16(5-2,6-3)10-11-19-14(17)13-8-7-9-15(18)12-13;/h7-9,12H,4-6,10-11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MDHOVBIYMTUKOD-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CCOC(=O)C1=C[N+](=CC=C1)[O-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















